molecular formula C15H18N2O2 B176838 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide CAS No. 139564-01-5

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B176838
CAS No.: 139564-01-5
M. Wt: 258.32 g/mol
InChI Key: HSOHROOUHRUSJR-UHFFFAOYSA-N
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Description

5-Methoxy-N-cyclopropanoyltryptamine: is a compound known for its strong affinity as a melatonin receptor agonist It is a derivative of tryptamine, a naturally occurring compound that plays a role in various biological processes

Scientific Research Applications

5-Methoxy-N-cyclopropanoyltryptamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its interaction with melatonin receptors and its potential effects on circadian rhythms.

    Medicine: Investigated for its potential therapeutic effects, particularly in sleep disorders and depression.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide in laboratory experiments include its availability, its low cost, and its ability to modulate various neurotransmitters. The disadvantages of using this compound include its potential to interact with other drugs and its potential to cause adverse effects in some individuals.

Future Directions

Future research on N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide should focus on further elucidating its mechanism of action and its effects on various systems. Additionally, further research should be conducted to explore the potential therapeutic applications of this compound, as well as its potential for misuse and abuse. Additionally, further research should be conducted to investigate the potential for drug interactions and adverse effects. Finally, further research should be conducted to explore the potential for this compound to be used as a biomarker for various diseases and disorders.

Synthesis Methods

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide has been described in several studies. In general, the synthesis involves the formation of a cyclopropanecarboxylic acid from a substituted indole, followed by the reaction of the acid with an appropriate amine. The most commonly used method involves the use of a substituted indole, such as 5-methoxy-1H-indole-3-carboxylic acid, and an appropriate amine, such as ethyl amine. The reaction yields this compound as the product.

Safety and Hazards

The safety and hazards associated with indole derivatives depend on their specific structure and biological activity. Some indole derivatives are biologically active and may have toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-N-cyclopropanoyltryptamine involves the reaction of 5-methoxytryptamine with cyclopropanecarboxylic acid. The reaction typically occurs in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for 5-Methoxy-N-cyclopropanoyltryptamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-N-cyclopropanoyltryptamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tryptamine derivatives.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 5-Methoxy-N-cyclopropanoyltryptamine is unique due to its specific structure, which confers a high affinity for melatonin receptors. This makes it particularly valuable for research into sleep disorders and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-12-4-5-14-13(8-12)11(9-17-14)6-7-16-15(18)10-2-3-10/h4-5,8-10,17H,2-3,6-7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOHROOUHRUSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274391
Record name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139564-01-5
Record name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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